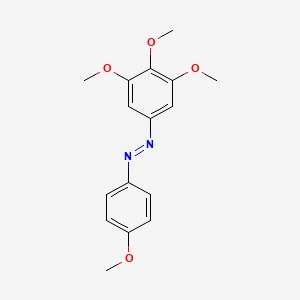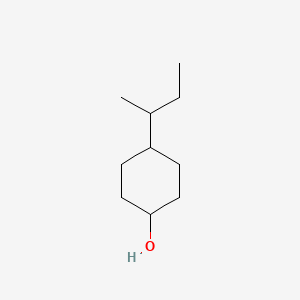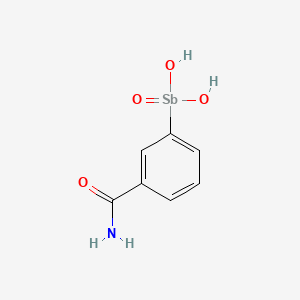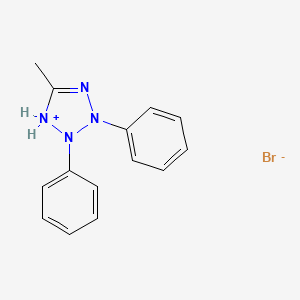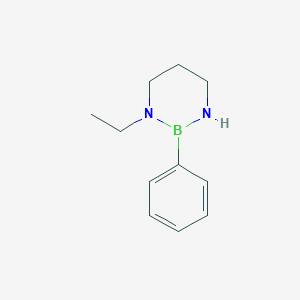
1-Ethyl-2-phenyl-1,3,2-diazaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-phenyl-1,3,2-diazaborinane is a chemical compound that belongs to the class of diazaborinanes. These compounds are characterized by the presence of a boron-nitrogen ring structure. The unique combination of boron and nitrogen atoms in the ring imparts distinctive chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
The synthesis of 1-Ethyl-2-phenyl-1,3,2-diazaborinane typically involves the reaction of ethylamine with phenylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the boron-nitrogen bond. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
1-Ethyl-2-phenyl-1,3,2-diazaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of boronic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of borohydride derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction produces borohydrides .
Scientific Research Applications
1-Ethyl-2-phenyl-1,3,2-diazaborinane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex boron-containing molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: The compound’s ability to form stable complexes with various biomolecules makes it a candidate for drug development and delivery systems.
Mechanism of Action
The mechanism by which 1-Ethyl-2-phenyl-1,3,2-diazaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron atoms can form stable covalent bonds with oxygen and nitrogen atoms in biomolecules, leading to the formation of boron-containing complexes. These complexes can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
1-Ethyl-2-phenyl-1,3,2-diazaborinane can be compared with other diazaborinane compounds, such as:
1-Methyl-2-phenyl-1,3,2-diazaborinane: Similar in structure but with a methyl group instead of an ethyl group.
1-Propyl-2-phenyl-1,3,2-diazaborinane: Contains a propyl group, which can affect the compound’s solubility and interaction with other molecules.
1-Butyl-2-phenyl-1,3,2-diazaborinane: The longer butyl chain can influence the compound’s physical properties and its use in different applications.
The uniqueness of this compound lies in its specific combination of ethyl and phenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
6129-30-2 |
|---|---|
Molecular Formula |
C11H17BN2 |
Molecular Weight |
188.08 g/mol |
IUPAC Name |
1-ethyl-2-phenyl-1,3,2-diazaborinane |
InChI |
InChI=1S/C11H17BN2/c1-2-14-10-6-9-13-12(14)11-7-4-3-5-8-11/h3-5,7-8,13H,2,6,9-10H2,1H3 |
InChI Key |
XDELHQJFVXHAJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(NCCCN1CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



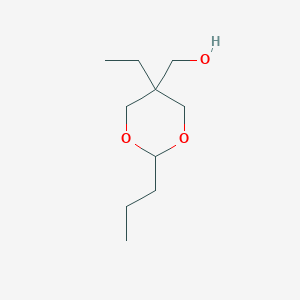

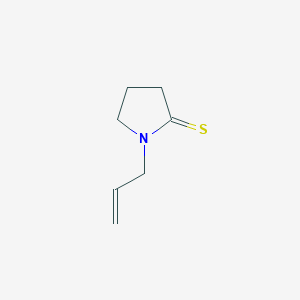
![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)

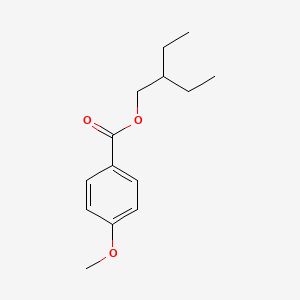
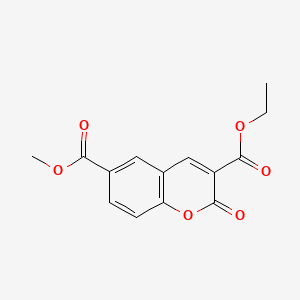
![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
